tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate
Overview
Description
Tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C21H26BrFN4O3 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research has explored the synthesis of derivatives similar to tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate for potential antibacterial properties. For instance, Prasad (2021) synthesized novel derivatives and evaluated their antibacterial activity, indicating possible applications in developing new antibacterial agents (Prasad, 2021).
Structural and Mechanistic Studies
Investigations into the mechanisms and structures of compounds structurally related to this compound have been conducted. Teranishi et al. (1997) studied the mechanism of generation of similar compounds, providing insights that could be crucial for understanding the chemical behavior of these compounds in various environments (Teranishi, Hisamatsu, & Yamada, 1997).
Synthesis and Characterization
There is significant research focusing on the synthesis and characterization of compounds akin to this compound. The work of Sanjeevarayappa et al. (2015) demonstrates the synthesis and structural analysis of a similar compound, which contributes to the broader understanding of the chemical and physical properties of these compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Photophysical Properties
Research on this compound-related compounds has also included studies on their photophysical properties. Hu et al. (2013) investigated the photophysical properties and electrochemical characteristics of related compounds, suggesting potential applications in optoelectronics (Hu, Feng, Seto, Iwanaga, Era, Matsumoto, Tanaka, & Yamato, 2013).
Properties
IUPAC Name |
tert-butyl N-[2-[3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]-2-oxoethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrFN4O3/c1-20(2,3)30-19(29)24-12-15(28)27-11-10-26-17(22)16(25-18(26)21(27,4)5)13-6-8-14(23)9-7-13/h6-9H,10-12H2,1-5H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGHXAJROUEBSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CNC(=O)OC(C)(C)C)Br)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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